1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride
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Overview
Description
Scientific Research Applications
Coordination Chemistry and Supramolecular Materials
1,2,4,5-Tetrazines exhibit unique coordination chemistry, characterized by their ability to bridge metal centers, facilitating electron and charge transfer phenomena. These properties are leveraged to create supramolecular materials with potential applications in electronics and catalysis. The electron-rich tetrazine ligands, including substituted 1,4-dihydro-1,2,4,5-tetrazines, enable efficient metal-metal bridging, contributing to the electrical conductivity and stability of coordination polymers (Kaim, 2002).
Material Science: Energetic Materials and Sensors
Tetrazine derivatives have been identified as components in energetic materials due to their high nitrogen content and thermal stability. Some derivatives, like those synthesized from 3,6-disubstituted 1,2,4,5-tetrazines, show remarkable thermal stability up to 370°C, making them candidates for energetic material applications. Their energetic properties have been compared to known substances like hexanitrostilbene (HNS) (Klapoetke, Preimesser, & Stierstorfer, 2013). Furthermore, tetrazine functionalized metal-organic frameworks (MOFs) have been developed as optical sensors for oxidizing gases, exploiting the reversible redox behavior of the tetrazine unit for colorimetric detection (Nickerl, Senkovska, & Kaskel, 2015).
Potential Therapeutic Applications
Substituted 1,4-dihydro-1,2,4,5-tetrazines have been explored for their antitumor activity. Research has shown that certain 1-acyl-3,6-disubstituted phenyl-1,4-dihydro-1,2,4,5-tetrazines demonstrate significant efficacy against specific cancer cell lines, highlighting the potential for further development as anticancer agents (Rao & Hu, 2005).
Chemical Synthesis and Characterization
The synthesis of 1,4-dihydro-1,2,4,5-tetrazine derivatives and their structural characterization have been extensively studied. These efforts provide insights into the reactivity and structural features of tetrazine derivatives, facilitating their application in diverse fields such as organic synthesis and material science. For instance, novel methods for synthesizing and characterizing 1,4-dihydro tetrazine derivatives reveal their structural conformation and potential applications (Rao, Zhang, & Li, 2012).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 1,2,4,5-tetrazines, which are often used in the synthesis of energetic materials .
Mode of Action
It’s known that it acts as an electron-deficient diene in the inverse electron demand diels alder reaction .
Biochemical Pathways
It’s known that its derivatives are often used in the synthesis of energetic materials .
properties
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6.ClH/c3-1-5-7-2(4)8-6-1;/h(H3,3,5,6)(H3,4,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWAILWWSBALM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=NN1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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